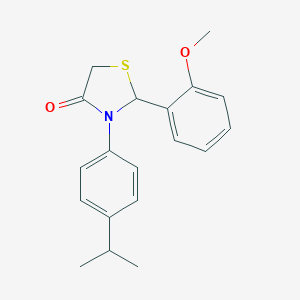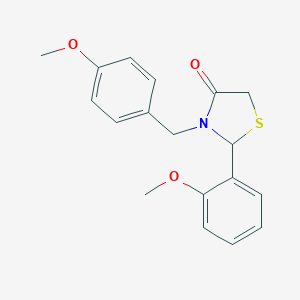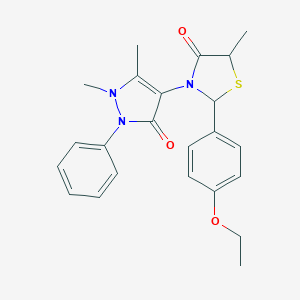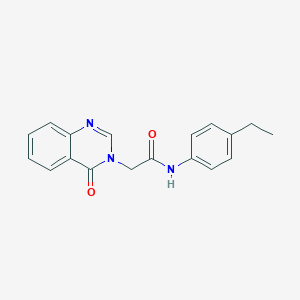
3,5-dichloro-2-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-2-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound that has been extensively studied due to its potential application in scientific research. This compound is commonly referred to as DBT and is a benzotriazole derivative. DBT has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of DBT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. DBT has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs) and protein tyrosine kinases (PTKs), which are involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects
DBT has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. DBT has also been shown to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
DBT has several advantages for use in laboratory experiments, including its high stability and solubility in aqueous solutions. However, DBT also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of DBT, including the development of new drugs based on its structure, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DBT and its potential toxicity.
Méthodes De Synthèse
DBT can be synthesized using a variety of methods, including the reaction of 3,5-dichloro-2-methoxybenzoic acid with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with an amine such as methylamine to yield DBT.
Applications De Recherche Scientifique
DBT has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. DBT has also been studied for its potential application in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
Formule moléculaire |
C21H16Cl2N4O2 |
|---|---|
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
3,5-dichloro-2-methoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C21H16Cl2N4O2/c1-12-8-18-19(26-27(25-18)14-6-4-3-5-7-14)11-17(12)24-21(28)15-9-13(22)10-16(23)20(15)29-2/h3-11H,1-2H3,(H,24,28) |
Clé InChI |
YSZQQVAZVQXANW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC(=C3OC)Cl)Cl)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C(=CC(=C3)Cl)Cl)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
![3-(3-Methoxyphenyl)-2-{4-[3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277711.png)
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)



![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)





![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)